N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide
Description
N-[1-(Furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a synthetic compound featuring a piperidine core substituted at the 1-position with a furan-2-carbonyl group and at the 4-position with a propanamide linker to a 1H-indol-3-yl moiety. This structure combines aromatic (indole and furan) and heterocyclic (piperidine) components, which are common in bioactive molecules targeting receptors or enzymes. The furan ring may contribute to metabolic stability, while the indole group facilitates hydrophobic or π-π interactions in binding pockets.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c25-20(8-7-15-14-22-18-5-2-1-4-17(15)18)23-16-9-11-24(12-10-16)21(26)19-6-3-13-27-19/h1-6,13-14,16,22H,7-12H2,(H,23,25) |
InChI Key |
KOBSZMBOZXHJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Indole Incorporation: The indole moiety is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.
Final Amide Formation: The final step involves the formation of the amide bond, usually through a condensation reaction between the carboxylic acid derivative of the furan-piperidine intermediate and the amine group of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups, acidic catalysts.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on compounds sharing the 3-(1H-indol-3-yl)propanamide scaffold but differing in piperidine substitutions, additional functional groups, and biological activities.
Piperidine Substitution Patterns
Key Observations :
- Chirality : Unlike enantiomeric ureido-propanamides (e.g., in ), the target compound’s stereochemistry is unspecified, which may limit selectivity for chiral targets like formyl-peptide receptors (FPR2).
Functional Group Additions
Key Observations :
- Ureido vs. Carbonyl : Ureido derivatives () exhibit potent receptor agonism, suggesting the target’s lack of this group may limit similar efficacy but reduce off-target effects.
- Antiviral Potential: Peptidomimetics with acrylamido groups () show protease inhibition, a pathway the target compound could explore with its indole-furan scaffold.
Biological Activity
N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a synthetic compound characterized by its unique structural features, which include an indole core, a piperidine ring, and a furan moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is C20H21N3O3, with a molecular weight of 351.4 g/mol. The structure integrates functional groups that are known to influence biological activity significantly. The indole structure is associated with various pharmacological properties, including neuroactivity and anticancer effects, while the furan moiety enhances the compound's ability to interact with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
| Structural Features | Indole core, Piperidine ring, Furan moiety |
Research indicates that compounds with similar structural motifs often interact with neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This suggests that this compound may have applications in treating neurological disorders such as depression and anxiety. Furthermore, the furan component may contribute to its anticancer properties by modulating key cellular signaling pathways.
Antitumor Properties
Several studies have explored the antitumor potential of this compound. For instance, derivatives with similar indole and piperidine structures have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms through which this compound exerts its antitumor effects are still under investigation but may involve apoptosis induction and inhibition of tumor growth through interference with cell cycle regulation .
Neuroactive Properties
The interaction with neurotransmitter systems positions this compound as a candidate for further research in neuropharmacology. Its potential to modulate serotonin and dopamine pathways could lead to therapeutic applications in psychiatric disorders.
Case Studies
A recent study evaluated the efficacy of similar compounds in inducing apoptosis in human cancer cell lines. The findings indicated that compounds featuring both indole and piperidine rings exhibited significant cytotoxicity, suggesting that this compound may share these properties . Another investigation focused on its neuroactive potential, revealing promising results in animal models for anxiety and depression-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
